2-Benzylidenehexanal

描述

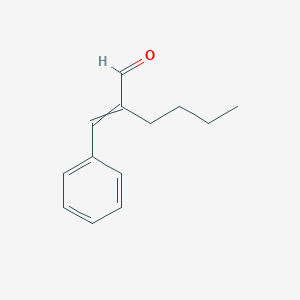

Structure

3D Structure

属性

IUPAC Name |

2-benzylidenehexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-2-3-7-13(11-14)10-12-8-5-4-6-9-12/h4-6,8-11H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBCBQNBXRPRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052490 | |

| Record name | alpha-Butylcinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellowish oily liquid, green-oily-herbaceous odour | |

| Record name | alpha-Butylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/564/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | alpha-Butylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/564/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.977-0.984 | |

| Record name | alpha-Butylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/564/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7492-44-6 | |

| Record name | α-Butylcinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7492-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Butylcinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-butylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Alpha Butylcinnamaldehyde and Analogues

Traditional and Modern Approaches to Cinnamaldehyde (B126680) Derivatives

The industrial production and laboratory synthesis of cinnamaldehyde derivatives have evolved from traditional base-catalyzed reactions to more refined catalytic systems and alternative synthetic pathways.

The cross-aldol condensation is a cornerstone reaction for synthesizing α-substituted cinnamaldehydes. This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with an aliphatic aldehyde, in this case, hexanal (B45976) (which provides the butyl group at the alpha position), followed by dehydration.

Traditionally, the synthesis is achieved through a base-catalyzed cross-aldol condensation. google.com In this process, a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the aliphatic aldehyde (hexanal), forming an enolate. doubtnut.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. doubtnut.comyoutube.com The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, often promoted by heat, to yield the final α,β-unsaturated aldehyde, alpha-butylcinnamaldehyde. doubtnut.com

The general reaction can be summarized as the reaction of benzaldehyde with an alkanal in the presence of a base. google.com While effective, these methods can sometimes be complicated by self-condensation of the aliphatic aldehyde, leading to impurities and lower yields of the desired cross-condensation product. nanobioletters.com

| Reactant 1 | Reactant 2 | Catalyst/Base | General Outcome |

|---|---|---|---|

| Benzaldehyde | Hexanal | Sodium Hydroxide (NaOH) | Formation of alpha-Butylcinnamaldehyde via aldol (B89426) addition followed by dehydration. |

| Benzaldehyde | Acetaldehyde | Potassium Hydroxide (KOH) | Formation of Cinnamaldehyde, the parent compound. youtube.com |

To address the challenges of selectivity and improve efficiency, significant research has focused on optimizing the catalytic system for the cross-aldol condensation. Modern approaches employ various strategies to enhance the yield of the desired cross-aldol product while minimizing side reactions like self-condensation.

One effective strategy is the use of phase-transfer catalysis (PTC). For the synthesis of a related compound, jasminaldehyde (alpha-amylcinnamaldehyde), the use of cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst in a sodium hydroxide medium has been shown to achieve high selectivity for the cross-aldol product. nanobioletters.comresearchgate.net This method is noted for its efficiency and the potential for catalyst recyclability. nanobioletters.com Parameters such as temperature, catalyst concentration, and mixing are crucial for maximizing selectivity. researchgate.net

Organocatalysis presents another advanced approach. Chiral amines, such as L-proline, have been used to mimic aldolase (B8822740) enzymes, catalyzing direct and enantioselective cross-aldol reactions between two different aldehydes. organic-chemistry.org Furthermore, microwave-assisted, solvent-free cross-aldol condensations using pyrrolidine (B122466) as an organocatalyst have been developed for synthesizing industrially important compounds like α-hexyl cinnamaldehyde, highlighting a move towards more environmentally benign processes. researchgate.net

| Catalytic System | Reactants | Key Advantages | Reference Finding |

|---|---|---|---|

| Phase-Transfer Catalysis (e.g., CTAB) | Benzaldehyde, n-Heptanal | High selectivity, catalyst reusability, minimal by-products. nanobioletters.comresearchgate.net | Optimal conditions for jasminaldehyde synthesis were found to be equimolar reactants with 0.1M CTAB in NaOH at 30°C. nanobioletters.com |

| Organocatalysis (e.g., L-proline) | Various Aldehydes | Enantioselective, mimics natural enzymes, high yields. organic-chemistry.org | Reported to produce β-hydroxyaldehydes in high yield (up to 87%) and high enantioselectivity (up to 99% ee). organic-chemistry.org |

| Microwave-Assisted Organocatalysis (e.g., Pyrrolidine) | Various Aldehydes | Solvent-free, rapid, atom-economic, environmentally benign. researchgate.net | Efficient for synthesizing α-hexyl cinnamaldehyde and other fragrance compounds. researchgate.net |

Beyond aldol-type condensations, other synthetic methods provide access to cinnamaldehyde derivatives, offering alternative strategies for constructing the required carbon skeleton and double bond.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for alkene synthesis and can be applied to prepare cinnamaldehyde derivatives. nih.gov The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org To synthesize alpha-butylcinnamaldehyde, benzaldehyde would be reacted with an ylide derived from a phosphonium salt containing a hexyl group.

The reaction proceeds through the formation of a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. wikipedia.org This four-membered ring intermediate subsequently decomposes to form the desired alkene (the cinnamaldehyde derivative) and a phosphine (B1218219) oxide, with the formation of the very strong P=O double bond driving the reaction to completion. libretexts.orgmasterorganicchemistry.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Organosilicon reagents have emerged as versatile tools in organic synthesis, offering alternative pathways for carbon-carbon bond formation. sigmaaldrich.com While not the most common route for alpha-butylcinnamaldehyde, reactions like the Peterson olefination, which uses α-silyl carbanions, represent a silicon-based alternative to the Wittig reaction for alkene synthesis. nih.gov

In this approach, an α-silyl carbanion (generated by deprotonating an organosilane) adds to a carbonyl compound like benzaldehyde. The resulting β-hydroxysilane intermediate can then be eliminated under acidic or basic conditions to form the alkene. The choice of acidic or basic workup can control the stereochemical outcome of the elimination.

Furthermore, silyl (B83357) enol ethers, which are readily prepared from carbonyl compounds, can react with electrophiles in reactions analogous to the aldol reaction, offering another potential route for constructing the necessary framework. researchgate.net The use of organosilicon compounds in palladium-catalyzed cross-coupling reactions has also gained traction as a stable and less toxic alternative to other organometallic reagents for forming C-C bonds.

Homologation Reactions and Alternative Routes

Syntheses from Arylethynylcarbinols

The synthesis of α,β-unsaturated aldehydes, including analogues of alpha-butylcinnamaldehyde, can be accomplished from arylethynylcarbinols through a rearrangement reaction, typically the Meyer-Schuster rearrangement. This process involves the acid-catalyzed isomerization of a secondary or tertiary propargyl alcohol to an α,β-unsaturated ketone or aldehyde. For the synthesis of a cinnamaldehyde analogue, an appropriate 1-aryl-2-propyn-1-ol would be subjected to acidic conditions. The reaction proceeds through a propargyl cation, which rearranges to an allene (B1206475) intermediate, followed by hydrolysis to yield the final unsaturated aldehyde product. While a versatile method for the class of compounds, its specific application for the large-scale synthesis of alpha-butylcinnamaldehyde is less common than direct aldol condensation routes.

Advanced Catalytic Routes

Modern synthetic chemistry increasingly relies on catalysis to provide efficient and selective pathways to target molecules. For alpha-butylcinnamaldehyde and its analogues, both heterogeneous catalysis and organocatalysis represent significant areas of research and application.

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. mdpi.com This simplifies product purification and reduces waste, aligning with the principles of green chemistry. mdpi.com

The aldol condensation reaction to produce alpha-butylcinnamaldehyde is traditionally catalyzed by homogeneous bases like sodium hydroxide or potassium hydroxide. However, these catalysts can be difficult to remove and can lead to saponification by-products. Solid base catalysts offer a compelling alternative.

Hydrotalcites, which are layered double hydroxides (LDHs), have demonstrated effectiveness as solid base catalysts for the synthesis of cinnamaldehyde derivatives. mdpi.comquickcompany.in For the synthesis of the closely related alpha-hexylcinnamaldehyde (B145862) from benzaldehyde and octanal, a hydrotalcite-based solid catalyst yielded the desired product with 81% selectivity at over 98% conversion of the aliphatic aldehyde. quickcompany.in

Similarly, alkali carbonates and hydroxides supported on inorganic oxides like alumina (B75360) (Al₂O₃) serve as strong solid base catalysts. In a study on the synthesis of alpha-butylcinnamaldehyde via the condensation of benzaldehyde and hexanal, various solid basic catalysts were investigated. researchgate.net Catalysts such as potassium carbonate supported on alumina were found to be effective. The performance of these catalysts is often linked to their basic site strength and density. researchgate.net

| Catalyst | Reactants | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Hydrotalcite | Benzaldehyde, 1-Octanal | alpha-Hexylcinnamaldehyde | >98 | 81 |

| K₂CO₃/Al₂O₃ | Benzaldehyde, Hexanal | alpha-Butylcinnamaldehyde | Data not specified | Effective performance noted |

The selective hydrogenation of the carbonyl (C=O) group in α,β-unsaturated aldehydes is a key transformation for producing unsaturated alcohol analogues, which are also valuable in the fragrance industry. The hydrogenation of cinnamaldehyde, a close analogue of alpha-butylcinnamaldehyde, is a widely studied model reaction. The main challenge is to hydrogenate the C=O bond selectively while leaving the carbon-carbon double bond (C=C) intact, a process that is thermodynamically less favorable. researchgate.netnih.gov

Gold nanoparticles supported on various metal oxides have emerged as promising catalysts for this transformation. d-nb.info The selectivity of these catalysts is strongly influenced by the nature of the support material. asianpubs.org For instance, gold nanoparticles supported on reducible oxides like titanium dioxide (TiO₂) tend to promote the desired hydrogenation of the C=O group to yield cinnamyl alcohol. asianpubs.orgasianpubs.org In contrast, gold supported on inert oxides like silica (B1680970) (SiO₂) often favors the hydrogenation of the C=C bond, producing hydrocinnamaldehyde. asianpubs.org This difference in selectivity is attributed to electronic effects, where an electron transfer from the reduced TiO₂ support to the gold nanoparticles creates more electron-rich particles that favor the activation of the polar C=O bond. asianpubs.org

| Catalyst | Predominant Product | Selectivity Target |

|---|---|---|

| Au/TiO₂ (reduced) | Cinnamyl Alcohol | C=O Hydrogenation |

| Au/SiO₂ | Hydrocinnamaldehyde | C=C Hydrogenation |

A primary advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and economically viable industrial processes. mdpi.com Studies on solid base catalysts like hydrotalcites have demonstrated their recyclability. In the synthesis of alpha-hexylcinnamaldehyde, the hydrotalcite catalyst was reused for up to six cycles without a significant loss in product conversion and selectivity. quickcompany.in

Similarly, supported metal catalysts used in hydrogenation can often be recovered and reused. For bimetallic catalysts like CoRe/TiO₂, used for the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol, no obvious deactivation was observed after four uses. nih.gov The ease of separation, typically through filtration or centrifugation, and the stability of these catalysts under reaction conditions are key factors that determine their practical applicability and recyclability. mdpi.com

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, offering a powerful tool for synthesizing chiral compounds without relying on metal catalysts. greyhoundchrom.comtcichemicals.com This field has grown rapidly, providing access to enantiomerically enriched molecules for various industries. nih.govnih.gov

For the synthesis of chiral analogues of alpha-butylcinnamaldehyde, asymmetric aldol reactions are of primary interest. Chiral secondary amines, such as proline and its derivatives, are well-known organocatalysts that can activate aldehydes and ketones through the formation of enamine or iminium ion intermediates. nih.gov In a typical asymmetric cross-aldol reaction between benzaldehyde and a larger aldehyde like hexanal, the organocatalyst would control the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the aldol product. This approach allows for the construction of stereogenic centers with high enantioselectivity, providing a direct route to chiral cinnamaldehyde derivatives. The development of novel organocatalysts continues to expand the scope and efficiency of these asymmetric transformations. researchgate.net

Organocatalysis in Asymmetric Synthesis

Enamine-Mediated Catalysis for Alpha-Functionalization

Enamine catalysis involves the reaction of a primary or secondary amine catalyst with an aldehyde or ketone to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles at the alpha-carbon. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the α-functionalized carbonyl compound. This strategy is particularly effective for the α-alkylation of aldehydes.

Recent advancements have focused on the development of chiral amine catalysts to achieve enantioselective α-functionalization. For instance, the synergistic merger of enamine catalysis with photoredox and hydrogen-atom transfer (HAT) catalysis has enabled the enantioselective α-alkylation of aldehydes using simple olefins as coupling partners. This trimodal catalysis proceeds through the formation of an enaminyl radical, which then adds to the olefin.

| Aldehyde Substrate | Alkylating Agent | Catalyst | Solvent | Yield (%) | ee (%) |

| Hexanal | 1-Hexene | Imidazolidinone + Ir photocatalyst + Thiophenol | DMF | 74 | 90 |

| Octanal | Styrene (B11656) | Prolinol derivative + Ru photocatalyst + Thiol | DMSO | 85 | 95 |

| Butanal | Cyclopentene | Chiral imidazolidinone + Photoredox catalyst | CH3CN | 68 | 92 |

Iminium-Ion Catalysis

Iminium-ion catalysis involves the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone. This condensation forms a transient iminium ion, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, thereby activating it towards nucleophilic attack. This strategy is particularly effective for conjugate addition reactions.

The formation of an iminium ion from a cinnamaldehyde derivative enhances its electrophilicity, facilitating the addition of nucleophiles to the β-position. While direct α-alkylation is not the primary outcome of this activation mode, it is a crucial component of cascade reactions that can lead to α-functionalized products. For instance, a conjugate addition can be followed by an intramolecular cyclization that establishes a stereocenter at the α-position.

Research has shown that chiral imidazolidinone catalysts are effective in mediating the conjugate addition of various nucleophiles to α,β-unsaturated aldehydes with high enantioselectivity. The reaction of 2-hydroxycinnamaldehydes with 2-oxocarboxylic esters, for example, proceeds via an iminium-catalyzed conjugate addition to yield chiral bridged bicyclic ketals.

| α,β-Unsaturated Aldehyde | Nucleophile | Catalyst | Solvent | Yield (%) | dr | ee (%) |

| 2-Hydroxycinnamaldehyde | Ethyl 2-oxo-4-phenylbutanoate | Diarylprolinol silyl ether | Toluene | 85 | >20:1 | 98 |

| Crotonaldehyde | Dimethyl malonate | Imidazolidinone | CH2Cl2 | 92 | - | 95 |

| Cinnamaldehyde | 1,3-Dicarbonyl compound | Chiral secondary amine | THF | 88 | 10:1 | 93 |

Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

The stereoselective formation of carbon-carbon and carbon-heteroatom bonds at the α-position of aldehydes is a key objective in modern organic synthesis. Organocatalysis provides a powerful platform for achieving this goal with high levels of enantioselectivity.

In the context of synthesizing alpha-butylcinnamaldehyde analogs, the enantioselective α-alkylation of a cinnamaldehyde precursor would be a direct approach. The use of chiral secondary amine catalysts, such as derivatives of proline or imidazolidinones, can effectively control the stereochemical outcome of the reaction. The catalyst forms a chiral enamine or iminium ion intermediate, which then reacts with the electrophile from a specific face, leading to the preferential formation of one enantiomer.

The development of dual catalytic systems, combining organocatalysis with other catalytic modes like photoredox catalysis, has expanded the scope of stereoselective transformations. These methods allow for the use of less reactive alkylating agents and provide access to a broader range of chiral α-functionalized aldehydes.

Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile and efficient means for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been extensively developed for the functionalization of aldehydes and their derivatives.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. The α-arylation and α-vinylation of carbonyl compounds are well-established transformations that can be applied to the synthesis of alpha-butylcinnamaldehyde analogs. These reactions typically involve the coupling of an enolate or enamine derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a suitable ligand.

While the direct α-alkylation of aldehydes using palladium catalysis can be challenging due to competing side reactions such as aldol condensation, intramolecular versions of this reaction have been successfully developed. For instance, the asymmetric intramolecular α-arylation of aldehydes has been achieved with high yields and enantioselectivities using palladium catalysts with chiral ligands.

More recently, methods for the direct, intermolecular α-alkylation of aldehydes have emerged. These often involve dual catalytic systems that combine palladium catalysis with another catalytic cycle to overcome the inherent challenges.

| Aldehyde Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 2-(2-Bromophenyl)propanal | - | Pd(OAc)2 | (S)-BINAP | Cs2CO3 | Toluene | 85 |

| 3-Phenylpropanal | 1-Bromobutane | [Pd(cinnamyl)Cl]2 | Buchwald ligand | NaHMDS | THF | 72 |

| Cyclohexanecarbaldehyde | Phenylacetylene | PdCl2(PPh3)2 | - | CuI, Et3N | DMF | 78 |

Chemoselectivity and Regioselectivity in Catalysis

In the synthesis of complex molecules like alpha-butylcinnamaldehyde, which contains multiple reactive sites, chemoselectivity and regioselectivity are of paramount importance. Metal-catalyzed reactions offer a high degree of control over these aspects through the careful selection of catalysts, ligands, and reaction conditions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of α,β-unsaturated aldehydes, a key challenge is to achieve functionalization at the α-position without affecting the aldehyde or the double bond. Palladium catalysis has been shown to be highly chemoselective in this regard. For example, the α-arylation of aldehydes can be achieved in the presence of other functional groups by using specific ligand systems that promote the desired reactivity.

Regioselectivity concerns the preferential formation of one constitutional isomer over another. In the functionalization of cinnamaldehyde derivatives, regioselectivity determines whether the new substituent is introduced at the α- or another position. The choice of catalyst and ligand plays a crucial role in directing the reaction to the desired location. For instance, in the palladium-catalyzed arylation of α,β-unsaturated ketones, the regioselectivity can be switched between the α- and γ-positions by simply changing the phosphine ligand.

Electrocatalysis and Bimetallic Systems

Electrocatalysis offers a sustainable and environmentally friendly approach to organic synthesis by using electricity to drive chemical reactions. In the context of aldehyde functionalization, electrocatalysis can be employed for both oxidation and reduction processes. For example, the electrocatalytic hydrogenation of cinnamaldehyde can be controlled to selectively reduce the carbonyl group or the carbon-carbon double bond. While direct α-alkylation via electrocatalysis is less common, the generation of radical intermediates through electrochemical methods could potentially be coupled with aldehydes to form new C-C bonds.

Bimetallic catalysis involves the use of two different metals that work in concert to promote a chemical transformation. These systems can exhibit unique reactivity and selectivity that is not achievable with a single metal catalyst. The synergy between the two metals can lead to enhanced catalytic activity, improved selectivity, and the ability to perform challenging transformations. For instance, bimetallic catalysts have been shown to be highly effective in the selective hydrogenation of unsaturated aldehydes. While direct applications to the synthesis of alpha-butylcinnamaldehyde are still emerging, the principles of bimetallic catalysis hold promise for developing novel and efficient synthetic routes.

| Substrate | Catalyst System | Reaction Type | Key Feature |

| Cinnamaldehyde | Pd/C electrode | Electrocatalytic Hydrogenation | Selective reduction of C=O or C=C |

| Aliphatic Ketones | Cu-Pd bimetallic catalyst | Dehydrogenation-triggered coupling | Remote C-H functionalization |

| Unsaturated Aldehydes | Pt-Fe/C | Selective Hydrogenation | High selectivity for C=O reduction |

Novel Reaction Pathways and Umpolung Strategies

Umpolung, a German term for polarity inversion, describes the chemical modification of a functional group to reverse its inherent polarity. In the context of aldehydes, the carbonyl carbon is typically electrophilic. Umpolung strategies transform this electrophilic center into a nucleophilic one, opening up new avenues for bond formation. This section explores two key umpolung strategies that have been applied to the synthesis of α,β-unsaturated aldehydes and their derivatives: nucleophilic carbene-catalyzed umpolung reactions and the generation and reactivity of homoenolate species.

Nucleophilic Carbene-Catalyzed Umpolung Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of inducing umpolung in aldehydes. rsc.orgmdpi.com The reaction of an NHC with an α,β-unsaturated aldehyde, such as cinnamaldehyde (a close analog of alpha-butylcinnamaldehyde), initiates a cascade of events that reverses the typical reactivity of the aldehyde.

The catalytic cycle begins with the nucleophilic attack of the NHC on the carbonyl carbon of the α,β-unsaturated aldehyde. This forms a tetrahedral intermediate known as the Breslow intermediate. nih.gov This intermediate is a key species as it effectively masks the electrophilic nature of the carbonyl carbon and confers nucleophilic character to the β-carbon of the original aldehyde, rendering it a homoenolate equivalent. pnas.orgucsb.eduresearchgate.net

This catalytically generated homoenolate can then react with various electrophiles. For instance, in the presence of a suitable proton source, the homoenolate can be protonated at the β-position. Subsequent tautomerization and reaction with an alcohol lead to the formation of a saturated ester, demonstrating an internal redox process where the C=C bond is reduced and the aldehyde is oxidized. nih.gov

Furthermore, these reactive intermediates can participate in annulation reactions. When reacted with another aldehyde, the homoenolate equivalent can lead to the formation of γ-butyrolactones in good yields and stereoselectivities. ucsb.eduresearchgate.net This transformation showcases the versatility of NHC-catalysis in constructing complex molecular architectures from simple precursors. The reaction proceeds through the nucleophilic attack of the homoenolate on the electrophilic aldehyde, followed by an intramolecular cyclization and catalyst regeneration.

Detailed studies on cinnamaldehyde derivatives have provided insights into the scope of this methodology. The reaction conditions, including the choice of NHC catalyst, base, and solvent, play a crucial role in determining the reaction outcome and efficiency.

| Substrate (Cinnamaldehyde Analog) | Electrophile | NHC Precatalyst | Base | Product | Yield (%) | Reference |

| Cinnamaldehyde | p-Bromobenzaldehyde | Thiazolium salt | DBU | γ-Butyrolactone derivative | 85 | ucsb.edu |

| Cinnamaldehyde | Ethanol | Benzimidazolium salt | DBU | Ethyl 3-phenylpropanoate | 82 | nih.gov |

| β-Methylcinnamaldehyde | Ethanol | Chiral triazolium salt | Hünig's base | Chiral saturated ester | - | nih.gov |

| Cinnamaldehyde | (E)-1-Nitrobut-1-ene | Chiral triazolium salt | Cs2CO3 | δ-Nitroester | 70 | mdpi.com |

Homoenolate Species Generation and Reactivity

The concept of the homoenolate, a reactive intermediate with a nucleophilic carbon atom β to a carbonyl group, is central to the umpolung strategies discussed. rsc.org While NHC catalysis is a prominent method for their generation from α,β-unsaturated aldehydes, the reactivity of these species is a key aspect of their synthetic utility. pnas.orgresearchgate.net

Once generated, the NHC-bound homoenolate exhibits versatile reactivity towards a range of electrophiles. The reaction with aldehydes to form γ-butyrolactones, as mentioned previously, is a classic example. ucsb.eduresearchgate.net This reaction is significant as it allows for the direct and catalytic formation of these valuable heterocyclic motifs.

The protonation of the homoenolate equivalent, leading to saturated esters, further illustrates the control that can be exerted over the reaction pathway. nih.gov This process effectively constitutes a formal conjugate reduction of the α,β-unsaturated system, driven by the umpolung of the aldehyde.

The scope of electrophiles is not limited to aldehydes and protons. Research has shown that these catalytically generated homoenolates can react with other Michael acceptors, such as nitroalkenes, to form new carbon-carbon bonds. mdpi.com These reactions expand the synthetic toolbox for creating complex molecules with high levels of stereocontrol, particularly when chiral NHC catalysts are employed.

The reactivity of the homoenolate is intricately linked to the structure of the NHC catalyst and the reaction conditions. The steric and electronic properties of the NHC can influence the conformation and reactivity of the Breslow intermediate and the subsequent homoenolate, thereby directing the course of the reaction.

| Homoenolate Source (Aldehyde) | Electrophile | Catalyst System | Key Intermediate | Product Type | Reference |

| α,β-Unsaturated Aldehyde | Aldehyde | NHC/Base | Breslow Intermediate | γ-Butyrolactone | ucsb.eduresearchgate.net |

| α,β-Unsaturated Aldehyde | Proton Source/Alcohol | NHC/Base | Breslow Intermediate | Saturated Ester | nih.gov |

| Cinnamaldehyde | Nitroalkene | Chiral NHC/Base | Chiral Breslow Intermediate | δ-Nitroester | mdpi.com |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reactivity of the Alpha,Beta-Unsaturated Aldehyde Moiety

The interplay between the alkene and aldehyde functionalities governs the primary reaction pathways of alpha-butylcinnamaldehyde. The conjugation allows for the delocalization of electron density, which in turn influences the molecule's interaction with various reagents.

Conjugate Nucleophilic Addition Mechanisms

A key reaction of α,β-unsaturated aldehydes like alpha-butylcinnamaldehyde is conjugate nucleophilic addition, also known as 1,4-addition or Michael addition. pressbooks.pubwikipedia.org In this process, the nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond rather than the carbonyl carbon. fiveable.memakingmolecules.com This reactivity is a direct consequence of the electronic structure of the conjugated system. The electronegative oxygen atom withdraws electron density through resonance, rendering the β-carbon electron-deficient and susceptible to attack by nucleophiles. libretexts.orgtutorsglobe.com

Table 1: Comparison of Nucleophilic Addition Pathways

| Addition Type | Site of Nucleophilic Attack | Initial Product | Final Product (after protonation) |

| Direct Addition (1,2-Addition) | Carbonyl Carbon | Alkoxide | Alcohol |

| Conjugate Addition (1,4-Addition) | Beta-Carbon | Enolate Ion | Saturated Carbonyl Compound |

Aldol (B89426) Reaction Pathways and Enolate Chemistry

The aldehyde group in alpha-butylcinnamaldehyde can act as an electrophile in aldol reactions. However, its participation as a nucleophile via enolate formation is structurally hindered. Enolate ions are typically formed by deprotonating an α-hydrogen (a hydrogen on the carbon adjacent to the carbonyl group). masterorganicchemistry.commasterorganicchemistry.com In alpha-butylcinnamaldehyde, whose systematic name is (2E)-2-benzylidenehexanal, the α-carbon is part of the C=C double bond and lacks a hydrogen atom. stackexchange.comuni.lu Therefore, it cannot be easily deprotonated to form a conventional enolate and act as the nucleophilic partner in a self-aldol reaction. stackexchange.com

Despite this, alpha-butylcinnamaldehyde can readily act as an electrophilic acceptor for an enolate derived from another aldehyde or ketone in a mixed or crossed aldol condensation. lumenlearning.com This type of reaction, where an aromatic aldehyde lacking α-hydrogens reacts with an enolizable ketone or aldehyde, is known as a Claisen-Schmidt condensation. lumenlearning.comlibretexts.org The enolate of the other carbonyl compound will attack the electrophilic carbonyl carbon of alpha-butylcinnamaldehyde. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate, often under heating, to form a new, more extended α,β-unsaturated system. youtube.com

The chemistry of enolates is fundamental to understanding these pathways. Enolates are potent nucleophiles due to their negative charge, which is delocalized onto the oxygen atom, making them more reactive than their corresponding enol forms. libretexts.org The ability of a carbonyl compound to form an enolate is dependent on the acidity of its α-hydrogens, a property that alpha-butylcinnamaldehyde itself lacks. masterorganicchemistry.comyoutube.com

Electrophilic Characteristics of the Beta-Carbon

The electrophilicity of the β-carbon in α,β-unsaturated aldehydes is a cornerstone of their reactivity. tutorsglobe.com This characteristic arises from the resonance effect of the conjugated carbonyl group, which delocalizes the pi electrons across the O=C–C=C system. libretexts.org This delocalization results in a partial positive charge (δ+) on both the carbonyl carbon (C-2) and the β-carbon (C-4). rsc.org

This distribution of charge makes the β-carbon a "soft" electrophilic site, while the carbonyl carbon is considered a "hard" electrophilic site. According to Hard and Soft Acid-Base (HSAB) theory, soft nucleophiles (like Gilman reagents or thiols) preferentially attack the soft β-carbon, leading to conjugate addition. rsc.org In contrast, hard nucleophiles (like Grignard reagents or organolithiums) tend to attack the hard carbonyl carbon, resulting in direct 1,2-addition. pressbooks.pub The electrophilic nature of the β-carbon is crucial for a variety of synthetic transformations beyond simple additions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at this position. wikipedia.org

Advanced Mechanistic Studies of Organic Transformations

To gain deeper insight into the reactivity and reaction mechanisms of molecules like alpha-butylcinnamaldehyde, researchers employ advanced computational techniques. These methods allow for the detailed examination of electronic structures, reaction pathways, and transition states that are often difficult to observe experimentally.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding chemical phenomena at a molecular level. kaust.edu.sa Techniques range from empirical force fields to high-level quantum mechanical calculations, enabling the study of everything from molecular conformation to the intricate details of reaction mechanisms. uni-goettingen.de

Quantum mechanics (QM) and molecular mechanics (MM) are two major pillars of computational chemistry. QM methods, such as Density Functional Theory (DFT), are based on the fundamental principles of quantum physics and provide detailed information about the electronic structure and reactivity of molecules. nih.govmdpi.com These methods are used to calculate properties like charge distribution, molecular orbital energies (e.g., HOMO and LUMO), and the energies of transition states, which are critical for understanding reaction kinetics and mechanisms. nih.govnih.gov

For large systems, such as an enzyme active site or a molecule in solution, performing full QM calculations can be computationally prohibitive. uni-goettingen.de In these cases, hybrid QM/MM methods are employed. nih.gov The QM/MM approach treats the chemically reactive core of the system (e.g., the α,β-unsaturated aldehyde moiety of alpha-butylcinnamaldehyde and the reacting nucleophile) with a high-level QM method, while the surrounding environment (e.g., solvent molecules or protein structure) is described using a less computationally intensive MM force field. uni-goettingen.denih.gov This multiscale simulation technique provides a balance between accuracy and computational feasibility, allowing for the dynamic simulation of chemical reactions in complex environments. nih.gov For instance, molecular docking simulations, a type of MM approach, have been used to study the interaction of alpha-butylcinnamaldehyde and related compounds with biological targets, predicting binding affinities and conformations. mdpi.comnepjol.info

Table 2: Overview of Computational Simulation Techniques

| Technique | Description | Typical Application for alpha-Butylcinnamaldehyde |

| Quantum Mechanics (QM) | Solves approximations of the Schrödinger equation to describe electronic structure. Methods include DFT. mdpi.com | Calculating electron density maps to visualize electrophilic sites (β-carbon, carbonyl carbon), determining transition state energies for addition reactions. |

| Molecular Mechanics (MM) | Uses classical physics (force fields) to model the potential energy of a system based on bond lengths, angles, and dihedrals. researchgate.net | Simulating the conformational flexibility of the butyl and phenyl groups, molecular docking into protein active sites. nepjol.info |

| Hybrid QM/MM | Combines QM for a reactive region with MM for the larger environment. nih.gov | Simulating a conjugate addition reaction to alpha-butylcinnamaldehyde within a solvent shell or enzyme active site to understand environmental effects on the reaction mechanism. |

Experimental Elucidation of Catalytic Cycles

Experimental studies are crucial for validating theoretical predictions and providing tangible data on reaction pathways.

Catalytic reactions rarely occur in a single step. Instead, they proceed through a series of elementary steps, forming transient molecules called intermediates. bath.ac.uk The high-energy structures that exist between these steps are the transition structures. bath.ac.uk In reactions like the palladium-catalyzed coupling of β-methallyl alcohol to form fragrant aldehydes similar in structure to derivatives of alpha-Butylcinnamaldehyde, the process involves a complex catalytic cycle. researchgate.net Experimental techniques, often coupled with DFT, are used to identify key steps such as oxidative addition, migratory insertion, and reductive elimination, and to characterize the fleeting intermediates involved.

Many reactions involving alpha-Butylcinnamaldehyde can produce stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. The control of stereochemistry is vital, particularly in the fragrance industry where different enantiomers or diastereoisomers can have distinct scents.

A powerful method for achieving high stereoselectivity is enzymatic catalysis. For example, the enzymatic reduction of cinnamaldehyde (B126680) precursors using specific ene-reductases has been shown to produce nonracemic aldehydes with high enantiomeric excess (e.e.). researchgate.net The choice of enzyme and reaction conditions, such as the use of a co-solvent, dictates the stereochemical outcome, yielding either the (R)- or (S)-enantiomer. researchgate.net This selectivity arises from the highly specific three-dimensional active site of the enzyme, which orients the substrate in a precise manner for the reaction.

Table 2: Stereochemical Outcomes in the Enzymatic Reduction of Cinnamaldehyde Precursors

| Enzyme | Co-Solvent | Stereochemical Outcome | Enantiomeric Excess (e.e.) |

| YqjM from Bacillus subtilis | Not specified | (R)-enantiomer | Max 53% |

| OPR1 from tomato | Not specified | (R)-enantiomer | Max 53% |

| OPR3 from tomato | t-butyl methyl ether | (S)-enantiomer | Up to 97% |

| NCR from Zymomonas mobilis | t-butyl methyl ether | (S)-enantiomer | Up to 97% |

| OYEs 1-3 from yeast | t-butyl methyl ether | (S)-enantiomer | Up to 97% |

Data sourced from a study on the enzymatic reduction of cinnamaldehyde precursors. researchgate.net

The choice of solvent is a critical parameter that can dramatically influence the rate, yield, and selectivity of a chemical reaction. researchgate.netnumberanalytics.com Solvents can affect the stability of reactants, products, and, most importantly, the transition state. numberanalytics.comresearchgate.net

Polarity Effects: In reactions that proceed through a polar or charged transition state, polar solvents can offer stabilization, thereby lowering the activation energy and accelerating the reaction rate. researchgate.netresearchgate.net Conversely, for reactions where the reactants are more stabilized by the solvent than the transition state, increasing solvent polarity can slow the reaction down. researchgate.net

Chemoselectivity: By carefully choosing the solvent, it is possible to selectively have one functional group in a molecule react over another. researchgate.net

Solvent Mixtures: In some cases, mixed-solvent systems are used to fine-tune reactivity. For instance, studies on acid-catalyzed reactions of biomass-derived molecules have shown that mixtures of water and a polar aprotic cosolvent (like THF or dioxane) can significantly alter reaction rates. osti.gov Reactants with more hydroxyl groups were found to become more reactive as the water content decreased. osti.gov

In the hydrogenation of citral, an α,β-unsaturated aldehyde structurally related to alpha-Butylcinnamaldehyde, the solvent was found to alter the turnover frequency by a factor of three, with p-dioxane showing the highest activity. teledos.gr However, the solvent did not always have a marked influence on the product distribution when compared at similar conversion levels. teledos.gr

Table 3: Influence of Solvent on the Hydrogenation of Citral (Analogous Reaction)

| Solvent | Turnover Frequency (TOF) | Conversion (at 24h, 373 K) | Selectivity to Geraniol/Nerol |

| p-Dioxane | Highest | 50-60% | Lowest |

| Ethanol | High | 50-60% | Not specified |

| n-Hexane | Not specified | Not specified | Not specified |

| Cyclohexane | Not specified | Not specified | Not specified |

This table illustrates general trends observed in the hydrogenation of citral, a reaction analogous to potential transformations of alpha-Butylcinnamaldehyde. teledos.gr

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of alpha-Butylcinnamaldehyde, enabling its separation from other components for subsequent identification and quantification. Gas and liquid chromatography are the most prominently used methods.

Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds like alpha-Butylcinnamaldehyde. In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase based on its boiling point and affinity for a stationary phase within a capillary column. hpst.cz Following separation, the molecule enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. For aldehydes, characteristic fragmentation patterns are observed. scirp.orgnih.gov The molecular ion peak [M]+ for alpha-Butylcinnamaldehyde would be expected, along with other significant fragments resulting from the cleavage of the butyl group and other parts of the molecule. The mass spectrum of the related compound, trans-cinnamaldehyde, shows a molecular ion at m/z 132, providing a reference for interpreting the spectrum of its butyl derivative. researchgate.net Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and sensitivity by isolating a specific parent ion and subjecting it to further fragmentation to produce daughter ions, which are then detected.

Table 1: Representative GC-MS Parameters for Aldehyde Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | DB-5ms or HP-5ms (low-bleed silicone phase) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Start at 60 °C, ramp to 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly suitable for compounds that may not be sufficiently volatile or thermally stable for GC analysis. informaticsjournals.co.innih.gov For alpha-Butylcinnamaldehyde, a reversed-phase HPLC method is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. nih.govresearchgate.net

Detection is commonly achieved using an ultraviolet (UV) detector. informaticsjournals.co.innih.gov The cinnamaldehyde (B126680) moiety in the molecule contains a conjugated system of double bonds (the aromatic ring and the adjacent carbon-carbon double bond), which acts as a chromophore, absorbing UV light at a characteristic wavelength. The parent compound, cinnamaldehyde, has a natural absorbance maximum around 282-286 nm, which is used as the basis for its detection. informaticsjournals.co.inresearchgate.net The amount of light absorbed is directly proportional to the concentration of the compound in the sample, allowing for accurate quantification. pan.olsztyn.pl

Table 2: Typical HPLC-UV Conditions for Cinnamaldehyde-related Compounds

| Parameter | Typical Value/Condition |

|---|---|

| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~285 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Before chromatographic analysis, alpha-Butylcinnamaldehyde often needs to be extracted from its matrix (e.g., consumer products, environmental samples) and purified to remove interfering substances.

Solid-Phase Extraction (SPE) is a technique where a sample in a liquid phase is passed through a solid sorbent. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a different solvent for analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation approach that involves an extraction and partitioning step followed by a cleanup step called dispersive SPE (d-SPE). unito.itorochem.comchromatographyonline.com The process typically begins with extracting the sample with a solvent like acetonitrile. chromatographyonline.com Salts are then added to induce phase separation and partition the analyte into the organic layer. scispec.co.ththermofisher.com An aliquot of the extract is then mixed with a d-SPE sorbent (such as primary secondary amine, or PSA) to remove matrix components like organic acids and sugars before analysis. chromatographyonline.com

Table 3: Generalized QuEChERS Protocol Outline

| Step | Procedure | Purpose |

|---|---|---|

| 1. Homogenization | Weigh 10-15 g of sample into a centrifuge tube. | Prepare a representative sample. |

| 2. Extraction | Add acetonitrile and shake vigorously. | Extract analyte from the matrix. |

| 3. Partitioning | Add extraction salts (e.g., MgSO₄, NaCl) and centrifuge. | Separate the organic layer from the aqueous/solid layers. |

| 4. Cleanup (d-SPE) | Transfer an aliquot of the supernatant to a tube with d-SPE sorbents (e.g., PSA, C18) and centrifuge. | Remove interfering matrix components. |

| 5. Analysis | Take the final supernatant for GC-MS or HPLC analysis. | Quantify and identify the target analyte. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of alpha-Butylcinnamaldehyde and can also be adapted to study its chemical stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of organic molecules. semanticscholar.orgjchps.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. jchps.comvanderbilt.edu

¹H NMR (Proton NMR) : This experiment identifies the different types of hydrogen atoms (protons) in the molecule based on their unique electronic environments. The spectrum would show distinct signals for the aldehydic proton, the vinylic protons, the aromatic protons, and the protons of the butyl group. The splitting patterns of these signals (spin-spin coupling) reveal which protons are adjacent to one another, helping to piece the structure together.

¹³C NMR (Carbon NMR) : This experiment identifies all the unique carbon atoms in the molecule, including those in the carbonyl group, the aromatic ring, the double bond, and the butyl chain.

2D NMR Techniques : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY shows correlations between coupled protons, while HSQC and HMBC show correlations between protons and the carbons they are attached to (one-bond or multiple bonds away, respectively), allowing for unambiguous assignment of all signals and confirmation of the complete molecular structure. researchgate.net

Table 4: Predicted ¹H NMR Chemical Shifts for alpha-Butylcinnamaldehyde

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic (-CHO) | 9.5 - 10.0 | Singlet (s) |

| Aromatic (C₆H₅) | 7.2 - 7.8 | Multiplet (m) |

| Vinylic (=CH-) | 7.0 - 7.5 | Singlet (s) or Doublet (d) |

| Butyl (-CH₂-) adjacent to C=C | 2.2 - 2.6 | Triplet (t) |

| Butyl (-CH₂CH₂CH₂-) | 1.2 - 1.6 | Multiplet (m) |

| Butyl (-CH₃) | 0.8 - 1.0 | Triplet (t) |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

NMR spectroscopy is an intrinsically quantitative technique, making it suitable for monitoring chemical reactions and degradation processes in real-time. researchgate.net By acquiring NMR spectra at regular intervals, one can observe the decrease in the signal intensity of peaks corresponding to alpha-Butylcinnamaldehyde and the simultaneous appearance and increase of signals from new degradation products.

This approach, often utilizing flow-NMR setups, allows for the non-destructive study of reaction kinetics. digitellinc.com The rate of degradation can be determined by plotting the concentration (proportional to the integral of a characteristic NMR signal) of the starting material over time. This provides valuable insights into the stability of the compound under specific conditions (e.g., exposure to light, heat, or other chemicals).

Method Validation and Performance Evaluation

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. For a compound like alpha-Butylcinnamaldehyde, a synthetic fragrance ingredient used in a wide array of consumer products, ensuring the reliability and accuracy of its quantification is paramount. Method validation encompasses several key performance characteristics, including linearity, limits of detection (LOD), accuracy, and precision. These parameters are rigorously assessed to guarantee that the chosen analytical method consistently produces dependable results.

Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) are common techniques for the analysis of volatile fragrance compounds like alpha-Butylcinnamaldehyde. High-performance liquid chromatography (HPLC) with UV detection can also be employed. The validation of these methods follows stringent guidelines, such as those established by the International Council for Harmonisation (ICH).

Linearity and Limits of Detection (LOD)

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is a fundamental aspect of method validation, as it underpins the accuracy of quantification. Linearity is typically evaluated by preparing a series of standard solutions of alpha-Butylcinnamaldehyde at different concentrations and analyzing them. The response of the instrument (e.g., peak area in chromatography) is then plotted against the known concentration of the analyte.

A linear relationship is statistically confirmed by calculating the correlation coefficient (r) and the coefficient of determination (r²). An r² value close to 1.0 indicates a strong linear relationship. For the analysis of fragrance allergens, a high degree of linearity is crucial for accurate quantification in complex matrices such as cosmetic products.

Limits of Detection (LOD) represent the lowest concentration of an analyte that can be reliably detected by an analytical method, though not necessarily quantified with acceptable accuracy and precision. The LOD is a critical parameter for determining the presence of trace amounts of a substance. It is often calculated based on the standard deviation of the response and the slope of the calibration curve.

Below is a hypothetical interactive data table illustrating typical linearity and LOD results for the analysis of a fragrance compound like alpha-Butylcinnamaldehyde using a chromatographic method.

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 1 | 15023 |

| 5 | 75112 |

| 10 | 150350 |

| 25 | 375875 |

| 50 | 751500 |

| Linearity Results | |

| Correlation Coefficient (r) | 0.9998 |

| Coefficient of Determination (r²) | 0.9996 |

| Limit of Detection (LOD) | 0.1 µg/mL |

This table is illustrative and based on typical performance data for similar compounds.

Accuracy and Precision Assessments

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is a measure of the systematic error of a method. Accuracy is typically assessed by performing recovery studies, where a known amount of pure alpha-Butylcinnamaldehyde is added to a sample matrix (spiking), and the percentage of the added analyte that is recovered by the analysis is calculated. The acceptance criteria for accuracy can vary depending on the concentration of the analyte.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is evaluated at three levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision obtained between different laboratories.

For the validation of analytical methods for fragrance allergens, regulatory guidelines often require the RSD for precision to be within a certain limit, typically less than 15% for the quantification of impurities and minor components.

A study on the simultaneous determination of hydrocarbons using GC-FID demonstrated high precision and accuracy, with the method being successfully applied to real-world samples. redalyc.org Another study validating a GC-FID method for methylmalonic acid reported intra- and inter-day precision with RSDs less than 5.42%. rbmb.net

The following interactive data table provides a hypothetical example of accuracy and precision data for the quantification of alpha-Butylcinnamaldehyde in a cosmetic product.

| Spiked Concentration (µg/g) | Measured Concentration (µg/g) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |

| 10 | 9.8 | 98.0 | 2.5 | 3.1 |

| 50 | 50.7 | 101.4 | 1.8 | 2.4 |

| 100 | 99.2 | 99.2 | 1.5 | 2.0 |

This table is illustrative and based on typical performance data for the analysis of fragrance allergens in cosmetic matrices.

Structure Activity Relationship Sar Studies in Chemical Research

Structural Features Influencing Chemical Transformations

Impact of Alkyl Substituent Length on Reactivity

The reactivity of α,β-unsaturated aldehydes is significantly influenced by the nature of the substituents at the α- and β-positions. While specific studies focusing solely on the incremental change of the α-alkyl group in cinnamaldehyde (B126680) are not abundant, broader research on cinnamaldehyde derivatives provides valuable insights into the impact of alkyl substituent length on reactivity.

Generally, the introduction of an alkyl group at the α-position can influence the molecule's reactivity in several ways:

Electronic Effects: Alkyl groups are electron-donating. An α-alkyl group can slightly increase the electron density at the carbonyl carbon and the β-carbon, which can decrease their electrophilicity and thus reduce reactivity towards nucleophiles. ncert.nic.in

| Compound | α-Substituent | Observed/Predicted Impact on Reactivity | Reference |

| Cinnamaldehyde | -H | Baseline reactivity for comparison. | wikipedia.org |

| α-Methylcinnamaldehyde | -CH₃ | May exhibit slightly reduced reactivity compared to cinnamaldehyde due to steric and electronic effects. | frontiersin.org |

| α-Butylcinnamaldehyde | -C₄H₉ | Expected to have lower reactivity than cinnamaldehyde and α-methylcinnamaldehyde due to increased steric hindrance from the butyl group. | ncert.nic.in |

This table is generated based on general principles of chemical reactivity and QSAR findings.

Electronic Properties and Their Role in Reaction Outcomes

The electronic properties of α,β-unsaturated aldehydes are a key determinant of their reactivity and the outcome of their reactions. The conjugated system of the phenyl ring, the C=C double bond, and the C=O group in alpha-butylcinnamaldehyde creates a molecule with distinct electrophilic centers.

The primary sites for nucleophilic attack are the carbonyl carbon (leading to 1,2-addition) and the β-carbon (leading to 1,4-conjugate addition). libretexts.org The electronic nature of substituents on both the phenyl ring and the α-carbon can influence the relative electrophilicity of these sites.

Electron-Withdrawing Groups (EWGs): The presence of EWGs on the phenyl ring would increase the electrophilicity of the entire conjugated system, making both the carbonyl carbon and the β-carbon more susceptible to nucleophilic attack. acs.org

Electron-Donating Groups (EDGs): Conversely, EDGs on the phenyl ring would decrease the electrophilicity of the conjugated system. ncert.nic.in

α-Substituent: The butyl group at the α-position in alpha-butylcinnamaldehyde is an electron-donating group. This has the effect of slightly reducing the electrophilicity of the carbonyl carbon and the β-carbon. ncert.nic.in

Studies on cinnamaldehyde derivatives have shown that the electronic nature of substituents significantly affects their biological activity. For example, QSAR studies on the antibacterial activity of cinnamaldehyde-amino acid Schiff base compounds found that polarity parameters and atomic charges, which are direct reflections of the electronic distribution, were critical for their antibacterial efficacy. nih.govmdpi.com Similarly, research on cinnamaldehyde analogs as monoamine oxidase-B inhibitors highlighted the importance of electron-donating and electron-withdrawing groups in modulating their inhibitory activity. acs.org

| Reaction Type | Governing Factors | Influence of α-Butyl Group | Reference |

| 1,2-Nucleophilic Addition | Electrophilicity of the carbonyl carbon, steric hindrance around the carbonyl group. | The electron-donating butyl group slightly reduces the electrophilicity of the carbonyl carbon. Steric hindrance is increased. | ncert.nic.in |

| 1,4-Conjugate Addition (Michael Addition) | Electrophilicity of the β-carbon, stability of the resulting enolate intermediate. | The electron-donating butyl group slightly reduces the electrophilicity of the β-carbon. | libretexts.org |

This table outlines the influence of the α-butyl group on the primary reaction pathways of the cinnamaldehyde scaffold.

Cramer Classification for Structural Analogy in Chemical Assessment

The Cramer classification scheme is a decision-tree-based method used to categorize chemicals into one of three classes of toxicological concern based on their chemical structure. mdpi.comnih.gov This classification is a key component of the Threshold of Toxicological Concern (TTC) approach, which is a pragmatic tool for the safety assessment of chemicals present at low levels in the diet and other exposures. europa.eueuropa.eu

The three Cramer classes are:

Class I: Substances with simple chemical structures and for which efficient metabolic pathways are known, suggesting a low order of oral toxicity. europa.euacs.org

Class II: Substances that are intermediate in toxicity. They possess structures that are less innocuous than those in Class I but lack the structural features associated with high toxicity found in Class III. acs.org

Class III: Substances with structural features that suggest the possibility of significant toxicity or that permit no strong initial presumption of safety. europa.euacs.org

Based on the structural features of alpha-butylcinnamaldehyde , its Cramer classification can be inferred. Alpha-butylcinnamaldehyde is an α,β-unsaturated aldehyde. The presence of the aldehyde functional group and the conjugated double bond are reactive features. According to the Cramer decision tree, aldehydes that are not normal components of the diet and are not simple, straight-chain or symmetrically branched aliphatics generally fall into Class III. The presence of the α,β-unsaturation, which makes the compound a reactive electrophile, further supports this classification.

| Structural Feature | Implication for Cramer Classification | Inferred Cramer Class | Reference |

| α,β-Unsaturated Aldehyde | Considered a reactive functional group with potential for toxicity. | Class III | mdpi.comnih.gov |

| Aromatic Ring (Phenyl Group) | Benzene derivatives with certain substitutions can be of higher toxicological concern. | Supports Class III classification. | europa.eu |

| Butyl Substituent | Increases lipophilicity, which can influence absorption and distribution. | Does not typically change the primary classification based on the reactive functional group. | ncert.nic.in |

This table provides an inferred Cramer Classification for alpha-butylcinnamaldehyde based on its structural characteristics.

Environmental Degradation Pathways and Biotransformation Mechanisms

Abiotic and Biotic Degradation Mechanisms

The breakdown of alpha-butylcinnamaldehyde in the environment is governed by a combination of non-biological (abiotic) and biological (biotic) processes. These mechanisms are crucial for understanding the compound's residence time and potential exposure pathways in various environmental compartments.

Hydrolysis is a chemical process in which a molecule of water cleaves one or more chemical bonds. While specific studies on the hydrolytic cleavage of the carbon-carbon double bond in alpha-butylcinnamaldehyde under typical environmental conditions are not extensively detailed in the reviewed literature, the stability of the aldehyde group is a relevant consideration. In the context of related cinnamyl derivatives, hydrolysis primarily pertains to ester linkages, liberating cinnamyl alcohol and the corresponding acid inchem.org. For alpha-butylcinnamaldehyde, an aldehyde, the primary hydrolytic considerations would involve the potential for hydration of the aldehyde group, though this is a reversible process. The regeneration of carbonyl compounds from derivatives like oximes can occur via hydrolysis under acidic, basic, or neutral conditions, highlighting the general reactivity of the carbonyl functional group thieme-connect.com.

Aerobic biotransformation is a key process in the environmental degradation of organic compounds. Although specific biodegradation data for alpha-butylcinnamaldehyde is limited, its structural analogues, such as amyl cinnamaldehyde (B126680) and hexyl cinnamaldehyde, have been shown to be readily biodegradable. industrialchemicals.gov.au Studies conducted under OECD Guideline 301F have demonstrated that these related compounds undergo 90% to 97% degradation within 28 days. industrialchemicals.gov.au Given the structural similarity, rapid ultimate biodegradation is anticipated for alpha-butylcinnamaldehyde as well. industrialchemicals.gov.au As a fragrance ingredient in many consumer products, it is frequently released into domestic wastewater, where it is expected to undergo significant degradation in sewage treatment plants. industrialchemicals.gov.au The biotransformation of structurally similar aromatic acids by microorganisms like Mycobacterium involves pathways such as omega-oxidation of alkyl side-chains followed by beta-oxidation. nih.gov

Formation and Reactivity of Chemical Intermediates

The chemical structure of alpha-butylcinnamaldehyde, specifically the alpha,beta-unsaturated aldehyde moiety, gives rise to its characteristic reactivity, particularly its electrophilic nature. This reactivity is central to its biological interactions and the formation of intermediate compounds.

The defining feature of alpha,beta-unsaturated aldehydes like alpha-butylcinnamaldehyde is their electrophilic character. industrialchemicals.gov.au The electron-withdrawing effect of the carbonyl group makes the beta-carbon atom susceptible to nucleophilic attack. This intrinsic reactivity classifies it as a reactive toxicant. industrialchemicals.gov.aubeyondbenign.org Such electrophiles are known to react with biological nucleophiles, a process that can lead to covalent bond formation. beyondbenign.orgnih.gov This reactivity is a key determinant of the toxicological profile of this class of compounds. beyondbenign.org

The electrophilic nature of alpha,beta-unsaturated aldehydes facilitates their reaction with biological nucleophiles, primarily through a mechanism known as Michael addition. beyondbenign.org In biological systems, the most significant nucleophiles are often the thiol groups (-SH) of cysteine residues within proteins. nih.govfrontiersin.org The deprotonated form, the thiolate anion (S-), is a particularly potent "soft" nucleophile that reacts readily with "soft" electrophiles like the beta-carbon of alpha-butylcinnamaldehyde. nih.gov This covalent modification of proteins can lead to the formation of adducts, potentially altering protein structure and function, which is a common mechanism of cytotoxicity for this class of compounds. nih.gov The rate and specificity of these reactions are influenced by the electronic properties of both the electrophile and the nucleophile. nih.govfrontiersin.org

Bioreduction and Enzymatic Transformations

Besides degradation, alpha-butylcinnamaldehyde can undergo various enzymatic transformations, most notably bioreduction. These reactions are of significant interest for both understanding its metabolic fate and for potential biotechnological applications.

The primary enzymatic transformation reported for cinnamaldehyde derivatives is the bioreduction of the carbon-carbon double bond. This reaction is catalyzed by a class of enzymes known as ene-reductases, which belong to the Old Yellow Enzyme (OYE) family. researchgate.netgoogle.comgoogle.com These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to stereoselectively reduce the activated C=C bond, yielding the corresponding saturated aldehyde. google.com This transformation is of commercial interest as the resulting dihydrocinnamaldehyde derivatives are valuable fragrance compounds themselves. researchgate.netgoogle.com For instance, the bioreduction of alpha-methylcinnamaldehyde (B80893) derivatives has been achieved using various cloned and overexpressed ene-reductases. researchgate.netgoogle.com

Other potential enzymatic transformations for related compounds include the oxidation of the aldehyde group to a carboxylic acid, which can then undergo further metabolism such as beta-oxidation of the side chain. inchem.orgfemaflavor.org

| Enzyme/System | Substrate (Analogue) | Transformation | Product | Reference |

| Old Yellow Enzyme (OYE) homolog YqjM | α-methylcinnamaldehyde derivatives | C=C bond reduction | (R)-dihydrocinnamaldehyde derivatives | researchgate.netgoogle.com |

| 12-oxophytodienoic acid reductase (OPR1, OPR3) | α-methylcinnamaldehyde derivatives | C=C bond reduction | (R)- or (S)-dihydrocinnamaldehyde derivatives | researchgate.netgoogle.comgoogle.com |

| Nicotinamide 2-cyclohexene-1-one reductase (NCR) | α-methylcinnamaldehyde | C=C bond reduction | (S)-dihydrocinnamaldehyde | researchgate.netgoogle.com |

| Yeast OYE isoenzymes 1-3 | α-methylcinnamaldehyde | C=C bond reduction | (S)-dihydrocinnamaldehyde | researchgate.netgoogle.com |

| Hepatic Microsomes | Cinnamyl derivatives | Oxidation | Benzoic acid derivatives | inchem.orgfemaflavor.org |

| Mycobacterium sp. | Aromatic alkanoic acids | Omega-oxidation, Beta-oxidation | Chain-shortened acids | nih.gov |

Chemoselective and Stereoselective Bioreduction Challenges

The bioreduction of alpha-butylcinnamaldehyde, an α,β-unsaturated aldehyde, presents a significant challenge in achieving both chemoselectivity and stereoselectivity. The primary difficulty lies in the selective reduction of the carbon-carbon (C=C) double bond without the simultaneous reduction of the aldehyde (C=O) group. google.com

Whole-cell microorganisms, such as the commonly used baker's yeast (Saccharomyces cerevisiae), contain a variety of competing ene- and carbonyl-reductases. google.com This often leads to a mixture of products, including the desired saturated aldehyde, the corresponding unsaturated alcohol (from C=O reduction), and the fully saturated alcohol (from reduction of both functional groups). google.com This lack of chemoselectivity results in the depletion of the substrate and the target product, complicating the isolation of the desired compound. google.com

Furthermore, the reduction of the C=C double bond creates a new chiral center at the α-carbon, leading to the potential formation of two enantiomers (R and S). Controlling the stereoselectivity to produce a single enantiomer is a crucial challenge. The stereochemical outcome is highly dependent on the specific enzyme used. For instance, in the bioreduction of the related compound α-methylcinnamaldehyde, different enzymes yield different enantiomers. researchgate.net While some enzymes produce the (R)-enantiomer, others, such as nicotinamide 2-cyclohexene-1-one reductase (NCR) and yeast Old Yellow Enzyme (OYE) isoenzymes 1-3, have been shown to produce the (S)-enantiomer with high enantiomeric excess. researchgate.net

Role of Oxidoreductases and Whole-Cell Microorganisms

Oxidoreductases are the key enzymes driving the biotransformation of alpha-butylcinnamaldehyde. Specifically, ene-reductases from the Old Yellow Enzyme (OYE) family are highly effective in catalyzing the asymmetric reduction of the activated C=C double bond in α,β-unsaturated aldehydes. google.comresearchgate.net These enzymes have been successfully cloned and overexpressed to obtain non-racemic aryl-substituted aldehydes used as fragrance components. researchgate.net

Whole-cell microorganisms are frequently employed as biocatalysts for these transformations, offering several advantages over the use of isolated enzymes. scialert.netmdpi.com Whole-cell systems are more stable, easier to handle, and circumvent the need for costly purification of enzymes. mdpi.com Crucially, they contain inherent systems for cofactor regeneration (e.g., NADH or NADPH), which are essential for the reductive reactions catalyzed by oxidoreductases. mdpi.com This internal regeneration makes the process more economically viable, often requiring only a simple carbon source like glucose. mdpi.com Various microorganisms, including recombinant Escherichia coli, Pseudomonas species, and Lactobacillus reuteri, have been utilized as effective whole-cell biocatalysts for biotransformation processes. mdpi.comresearchgate.netnih.gov

Table 1: Biocatalysts in the Reduction of Cinnamaldehyde Derivatives

| Biocatalyst Type | Specific Example | Substrate Class | Key Outcome/Function | Reference |

|---|---|---|---|---|